5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and thioglycolic acid derivatives for condensation reactions. Major products formed from these reactions include 3-hydroxy-2-thiophene carboxylic derivatives and other substituted thiophene compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives, including 5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide, have shown potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents . In industry, these compounds are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, thiophene derivatives generally exert their effects by modulating various biological pathways, including enzyme inhibition and receptor binding . These interactions can lead to therapeutic effects such as anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide can be compared with other thiophene derivatives, such as suprofen and articaine Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anestheticSimilar compounds include other thiophene-based drugs and molecules with varying substituents on the thiophene ring .
Properties
Molecular Formula |
C12H11Cl2NO3S2 |
---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H11Cl2NO3S2/c13-9-3-1-2-4-10(9)18-8-7-15-20(16,17)12-6-5-11(14)19-12/h1-6,15H,7-8H2 |
InChI Key |
IKWLDFRWAYXMTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNS(=O)(=O)C2=CC=C(S2)Cl)Cl |
Origin of Product |
United States |
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